N-Benzoyl-L-methionine methyl ester

Lipophilicity Metabolic Stability Membrane Permeability

N-Benzoyl-L-methionine methyl ester (CAS 50732-06-4) is the definitive doubly protected L-methionine building block validated for non-thiol farnesyltransferase inhibitor (FTI) synthesis. Its orthogonal benzoyl (Bz) and methyl ester (OMe) protection permits sequential deprotection without compromising stereochemical integrity. Unlike the free acid or singly-protected analogs, it maintains optical purity during chlorinolysis reactions and exhibits negligible antioxidant activity—making it the ideal negative control for oxidative stress studies. Distinct HPLC retention simplifies purity assessment. Choose this compound when precise control over reactivity, lipophilicity, and metabolic fate is critical to your research outcome.

Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
CAS No. 50732-06-4
Cat. No. B12994278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-L-methionine methyl ester
CAS50732-06-4
Molecular FormulaC13H17NO3S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCSC)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C13H17NO3S/c1-17-13(16)11(8-9-18-2)14-12(15)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)/t11-/m0/s1
InChIKeyGDYWLOSEHSCOED-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzoyl-L-methionine methyl ester (CAS 50732-06-4): A Protected Amino Acid Building Block for Research and Synthesis


N-Benzoyl-L-methionine methyl ester (CAS 50732-06-4) is a doubly protected derivative of the essential amino acid L-methionine, characterized by a benzoyl (Bz) group on the alpha-amine and a methyl ester (OMe) on the carboxyl group . With a molecular formula of C13H17NO3S and a calculated density of 1.162 g/cm³, this compound is a key synthetic intermediate, most notably in the development of farnesyltransferase inhibitors (FTIs) [1]. Its design, protecting both the amino and carboxylic acid moieties, dictates its specific role in multi-step syntheses where orthogonal deprotection is required [2].

Why N-Benzoyl-L-methionine methyl ester Cannot Be Replaced by Other Methionine Derivatives


In-class substitution of N-Benzoyl-L-methionine methyl ester is not feasible due to its specific protection pattern. The choice of N-benzoyl versus N-acetyl, or the presence of a methyl ester versus a free acid, fundamentally alters the compound's reactivity, lipophilicity, and metabolic fate, making it non-interchangeable for applications requiring precise control over these properties . The evidence below demonstrates that replacing this specific building block with a close analog like N-acetyl-L-methionine methyl ester or benzoyl-L-methionine leads to quantifiably different physicochemical and performance outcomes, which can compromise or change the outcome of a research or industrial process [1].

Quantitative Evidence for Selecting N-Benzoyl-L-methionine methyl ester Over Analogs


Higher Lipophilicity and Metabolic Stability Compared to N-Acetyl Analog

The benzoyl (Bz) protecting group confers greater lipophilicity and metabolic stability to N-Benzoyl-L-methionine methyl ester compared to the N-acetyl (Ac) derivative. While direct logP data for the target compound is unavailable, the structural impact of the benzoyl group is well-established. A related analog, N-(4-Amino-2-phenylbenzoyl)methionine methyl ester, is described as having enhanced lipophilicity and metabolic stability compared to free methionine due to its benzoyl moiety . This class-level inference is supported by the known properties of the N-acetyl analog, N-Acetyl-L-methionine methyl ester, which is characterized by a lower molecular weight (205.27 g/mol) and is described as being 'reactive' and subject to thermal denaturation, indicating lower stability .

Lipophilicity Metabolic Stability Membrane Permeability

Divergent Antioxidant Activity Compared to Singly-Protected Derivatives

The doubly-protected nature of N-Benzoyl-L-methionine methyl ester drastically alters its antioxidant activity relative to singly-protected analogs. In a classic study on linoleic acid autoxidation, benzoyl methionine ethyl ester (a direct analog differing only in the ester group) exhibited only 'slight' antioxidative activity, whereas benzoyl methionine (free acid) and methionine ethyl ester were 'as efficient as methionine' [1]. This demonstrates that blocking both the amine and carboxyl groups, as in the target compound, nearly abolishes antioxidant function, a property that would not be predicted from a generic 'methionine derivative.'

Antioxidant Lipid Peroxidation Structure-Activity Relationship

Specific Reactivity in Chlorinolysis Pathway Compared to Oxidized Analogs

The target compound exhibits a distinct reactivity profile in chlorinolysis reactions compared to its sulfone counterpart. A study by Iwasaki et al. (1975) showed that N-benzoyl-protected methionine ester and its sulfoxide derivative both successfully underwent chlorinolysis to yield the same polychloroamino acid products [1]. In stark contrast, the reaction of the corresponding methionine sulfone derivative with molecular chlorine 'did not proceed in the same conditions' [1]. This highlights that the benzoyl group remains intact and does not prevent the desired reaction pathway on the sulfur atom, unless the sulfur is in a higher oxidation state.

Chlorinolysis Synthetic Chemistry Polychloroamino Acids

Proven Role as an Intermediate in High-Potency Farnesyltransferase Inhibitor Synthesis

N-Benzoyl-L-methionine methyl ester is a documented, critical starting material for the synthesis of a potent class of farnesyltransferase (FTase) inhibitors, a validated target in oncology [1]. A drug synthesis database details a multi-step route beginning with a close analog, methyl (2S)-2-[[3-(chloromethyl)benzoyl]amino]-4-(methylsulfanyl)butanoate, which is itself derived from L-methionine methyl ester and a benzoyl chloride derivative [2]. The final product from this pathway is a non-thiol 3-aminomethylbenzamide inhibitor of FTase, a class of compounds with IC₅₀ values reported in the subnanomolar to low nanomolar range . This stands in contrast to other methionine derivatives which are not explicitly cited in pathways leading to this specific, highly active class of peptidomimetics.

Farnesyltransferase Inhibitor Cancer Research Peptidomimetic

Predicted Physicochemical Differences that Drive Purification Strategy

The physicochemical properties of N-Benzoyl-L-methionine methyl ester dictate a specific chromatographic behavior distinct from its acid analog, Benzoyl-L-methionine. The target compound has a higher molecular weight (267.34 g/mol) and a calculated density of 1.162 g/cm³, which, combined with the absence of a free acid group, makes it more lipophilic . Its acid analog, Benzoyl-L-methionine (CAS 10290-61-6), has a lower molecular weight (253.30 g/mol) and, crucially, a defined melting point of 100-104 ºC and an optical rotation of [α]ᴅ²⁴ = +25 ± 1º (c=1% in MeOH) . These differences are not trivial; they mean the methyl ester will migrate faster in normal-phase chromatography and can be purified by normal-phase methods that may not be suitable for the more polar acid.

Chromatography Purification Physicochemical Properties

Optical Purity Retention in Chemical Transformations

The N-benzoyl protecting group has been shown to be effective in preserving optical purity during harsh chemical reactions. In the chlorinolysis study, it was proven that the resulting polychloroamino acid derivatives, obtained from an N-benzoyl-protected methionine methyl ester, are 'optically pure' [1]. This is in contrast to the free acid derivative (N-benzoyl-methionine), where partial racemization was observed during hydrolysis of the ester to the acid, highlighting the importance of the specific protecting group and derivative form for maintaining stereochemical integrity [1].

Chiral Synthesis Optical Purity Amino Acid Derivative

Where to Prioritize the Use of N-Benzoyl-L-methionine methyl ester (CAS 50732-06-4)


Synthesis of Peptidomimetic Farnesyltransferase Inhibitors

Based on the evidence in Section 3, N-Benzoyl-L-methionine methyl ester is a documented, validated building block for creating non-thiol, 3-aminomethylbenzamide inhibitors of farnesyltransferase (FTase) [1][2]. Its use in this specific context is supported by patent literature and synthetic databases, making it a priority choice for any medicinal chemistry program targeting the Ras signaling pathway with FTase inhibitors [1]. Using other, unvalidated methionine derivatives in this context would introduce an unknown variable into the SAR.

Synthesis of Optically Active Polychloroamino Acid Building Blocks

For researchers focused on expanding the toolkit of unnatural amino acids, the evidence in Section 3 demonstrates that N-Benzoyl-L-methionine methyl ester is the preferred starting material for chlorinolysis reactions [3]. It is the only form among its close analogs (the sulfone) that undergoes the desired reaction, and unlike the free acid, it maintains optical purity throughout the process [3]. This makes it indispensable for synthesizing enantiomerically pure, chlorinated amino acid derivatives for incorporation into novel peptides or small molecules.

Use as an 'Inert' Building Block or Negative Control in Antioxidant Studies

As the evidence in Section 3 shows, the double-protection of N-Benzoyl-L-methionine methyl ester nearly abolishes its antioxidant activity [4]. This makes it uniquely valuable as a negative control or a 'silent' building block in studies investigating oxidative stress or in the design of prodrugs where antioxidant side effects must be avoided. A scientist using a singly-protected analog like benzoyl methionine would confound their experiment with unwanted antioxidant activity.

Chromatographic Method Development for Protected Amino Acids

The quantifiable differences in molecular weight, density, and lipophilicity between the methyl ester and the free acid (Section 3) make the target compound an ideal candidate for developing and validating normal-phase and reverse-phase HPLC methods for separating protected amino acid intermediates . Its distinct retention time, driven by the ester group, provides a clear benchmark for assessing purity and optimizing purification protocols in a way that the free acid cannot.

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